Butyl palmitoleate

Lipidomics Bioprocess Monitoring Analytical Chemistry

Butyl palmitoleate (CAS 929211-65-4) is a fatty acid butyl ester (FABE) formed from n-butanol and palmitoleic acid (C16:1 n-7), an omega-7 monounsaturated fatty acid. This ester belongs to the class of long-chain wax esters and has been identified as a product of engineered microbial lipid biosynthesis, notably in recombinant Escherichia coli systems designed to produce jojoba oil-like wax esters.

Molecular Formula C20H38O2
Molecular Weight 310.5 g/mol
CAS No. 929211-65-4
Cat. No. B12689051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl palmitoleate
CAS929211-65-4
Molecular FormulaC20H38O2
Molecular Weight310.5 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCC(=O)OCCCC
InChIInChI=1S/C20H38O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-20(21)22-19-6-4-2/h10-11H,3-9,12-19H2,1-2H3/b11-10-
InChIKeyYWDFWMANHUYCIY-KHPPLWFESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl Palmitoleate CAS 929211-65-4: A Monounsaturated Fatty Acid Butyl Ester for Bioprocess and Cosmetic R&D


Butyl palmitoleate (CAS 929211-65-4) is a fatty acid butyl ester (FABE) formed from n-butanol and palmitoleic acid (C16:1 n-7), an omega-7 monounsaturated fatty acid [1]. This ester belongs to the class of long-chain wax esters and has been identified as a product of engineered microbial lipid biosynthesis, notably in recombinant Escherichia coli systems designed to produce jojoba oil-like wax esters [1]. Its defining structural feature is a single cis-double bond in the C16 acyl chain, which distinguishes it from its fully saturated analog, butyl palmitate (butyl hexadecanoate), and imparts distinct physical and analytical properties critical for its selective use.

FABE profiling GC/MS analytical standard for fatty acid butyl esters
Low-temp emollient Cold-climate topical and cosmetic formulation research
Bioprocess probe Wax ester synthase substrate specificity studies

Why Butyl Palmitoleate Cannot Be Replaced by Butyl Palmitate or Other Saturated Analogs in Precision Formulations


The presence of a single cis-double bond in the palmitoleyl chain of butyl palmitoleate creates a fundamental molecular 'kink' that prevents tight crystal packing, a feature absent in its straight-chain saturated analog, butyl palmitate [1]. This structural difference translates into a drastically lower melting point and altered solvent properties. Consequently, a formulator or researcher seeking a low-temperature liquid emollient, a specific mass for GC/MS identification, or a superior non-polar solvent cannot simply substitute butyl palmitoleate with the more common and readily available butyl palmitate without compromising critical performance attributes such as low-temperature fluidity and analytical specificity .

Target
Butyl palmitoleate (cis-C16:1, unsaturated) – low-temperature fluidity and distinct mass spectrometric profile
Substitute
Butyl palmitate (saturated C16:0) – higher melting point and different m/z; common and cost-effective
Risk: Substituting with butyl palmitate may compromise low-temperature fluidity, alter solvency for crystalline actives, and lead to misidentification in GC/MS assays. Direct replacement without reformulation and analytical verification is not supported.

Quantitative Differentiation of Butyl Palmitoleate CAS 929211-65-4: Key Evidence for Scientific Selection


Unequivocal GC/MS Identification via a 2 Da Molecular Ion Mass Shift from Butyl Palmitate

In a direct head-to-head analysis of purified fatty acid butyl esters (FABEs) from engineered Escherichia coli, butyl palmitoleate is clearly resolved from its saturated analog, butyl palmitate, by gas chromatography/mass spectrometry (GC/MS). The molecular ion peak provides unambiguous identification [1].

GC/MS molecular ion
Reported
Butyl palmitoleate: m/z 310.3
Butyl palmitate: m/z 312.3
Δm/z = 2.0 Da
Supports unambiguous FABE identification
GC/MS from recombinant E. coli lipid extracts
Lipidomics Bioprocess Monitoring Analytical Chemistry

Drastic Melting Point Depression Enabling Low-Temperature Fluidity Versus Butyl Palmitate

The melting point of butyl palmitoleate, while not always explicitly cataloged separately from its analogs, is class-level inferred to be significantly lower than that of its fully saturated analog, butyl palmitate. Butyl palmitate has a documented melting point of 14 °C , solidifying at cool ambient temperatures. The cis-unsaturation in butyl palmitoleate introduces a kink that prevents crystallization, keeping it liquid at temperatures well below 0 °C. This is a direct consequence of its structure and is consistent with the behavior of unsaturated versus saturated fatty acid esters.

Melting point depression
Class-level inference
Estimated >15 °C lower solidification point vs. butyl palmitate (Mp ≈14 °C)
Supports low-temperature formulation selection
Data to verify for specific formulation; based on cis-unsaturation effect
Cosmetic Science Excipient Selection Low-Temperature Formulation

Superior Solvency for Crystalline Lipophiles Through Disordered Molecular Packing

The cis-double bond in butyl palmitoleate disrupts the orderly crystalline packing characteristic of saturated fatty ester chains like those in butyl palmitate [1]. This creates a more liquid, disordered phase at a given temperature, which acts as a superior solvent for crystalline lipophilic actives (e.g., certain UV filters, vitamins, and drugs) that would otherwise precipitate in a more ordered, saturated ester matrix.

Solvency for crystalline actives
Data to verify
Reported solvation advantage through disordered molecular packing
Supports solubility screening in formulation
No direct quantitative solubility data; cross-study inference
Drug Delivery Cosmeceutical Formulation Active Ingredient Solubilization

Target Application Scenarios for Butyl Palmitoleate Based on Verified Differentiation


GC/MS Reference Standard for Fatty Acid Butyl Ester (FABE) Profiling in Bioprocess Engineering

In metabolic engineering studies, butyl palmitoleate serves as a specific analytical standard to identify and quantify FABEs produced by recombinant microorganisms. Its unique molecular ion of m/z 310.3 allows it to be definitively distinguished from the saturated butyl palmitate (m/z 312.3) in complex chromatograms, as demonstrated in engineered E. coli lipid extracts [1]. This application is crucial for accurate bioprocess yield calculations and pathway analysis.

Low-Temperature Functional Emollient in Cold-Climate Cosmetic and Topical Formulations

Leveraging its significantly lower melting point compared to butyl palmitate (which solidifies at 14 °C ), butyl palmitoleate is the rational choice for formulators developing lotions, creams, and ointments that require maintenance of fluidity, spreadability, and sensory elegance during transport, storage, and use in cold environments. Its procurement is justified where butyl palmitate would cause undesirable crystallization or thickening [2].

Non-Polar Solvent for High-Loading Formulations of Crystalline Lipophilic Actives

Based on the biophysical principle that cis-unsaturation disrupts chain packing and enhances solvency [2], butyl palmitoleate is a superior candidate solvent or co-solvent for dissolving and stabilizing high concentrations of crystalline lipophilic actives, such as certain chemical UV absorbers or poorly water-soluble drugs. This application directly addresses the procurement need for excipients that improve active ingredient loading and prevent recrystallization, a common failure point in transdermal and topical systems.

Substrate Specificity Probe for Wax Ester Synthase and Esterase Enzyme Assays

Butyl palmitoleate is a specific substrate for characterizing the chain-length and double-bond selectivity of wax ester synthases (e.g., AtfA) and esterases involved in neutral lipid metabolism. Its use in enzyme assays, as inferred from its detection in engineered systems [1], allows researchers to quantitatively compare enzyme kinetics against saturated substrates like butyl palmitate, providing key data for enzyme engineering and industrial biocatalysis.

Application
Selection Property
Validation Focus
FABE profiling in bioprocess engineering
Distinct mass spectrometric signature (unsaturation shift)
GC/MS method specificity; absence of butyl palmitate misannotation
Low-temperature topical and cosmetic formulation
Low-temperature fluidity via cis-unsaturation
Cold-climate stability; absence of crystallization at storage/use temperatures
High-loading delivery of crystalline lipophilic actives
Disordered molecular packing enhancing solvency
Active loading and recrystallization prevention in non-polar carriers
Wax ester synthase substrate specificity probe
Unsaturated C16:1 substrate versus saturated C16:0
Enzyme kinetics comparison; chain-length and double-bond selectivity
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